6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol
Description
Properties
Molecular Formula |
C9H6F2N2O2S |
|---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
6-[5-(difluoromethyl)thiophen-3-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H6F2N2O2S/c10-8(11)6-1-4(3-16-6)5-2-7(14)13-9(15)12-5/h1-3,8H,(H2,12,13,14,15) |
InChI Key |
ZBFNOCCGHYXBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C2=CSC(=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol typically involves the reaction of 5-(Difluoromethyl)-3-thiophenecarboxaldehyde with appropriate pyrimidine precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Substituent Impacts
- Difluoromethyl vs. This enhances bioavailability and in vivo stability.
- Diol vs. Dione Functional Groups: The diol groups in the target compound increase hydrogen-bonding capacity and aqueous solubility relative to the dione groups in the thienopyrimidine-dione analog (), which may favor interactions with polar enzyme active sites .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Melting Points: The thienopyrimidine-dione analog () exhibits high melting points (180–220°C) due to rigid aromatic stacking and hydrogen-bonding networks . The target compound’s melting point is unreported but likely lower due to less conjugation in the pyrimidine-diol core.
- Solubility and LogP: The diol groups in the target compound improve water solubility compared to the dione analog, which is critical for oral bioavailability. However, the difluoromethyl-thienyl moiety increases lipophilicity (predicted LogP ~1.2) relative to non-fluorinated diols (LogP ~0.8).
Metabolic Stability and Toxicity
However, the thienyl moiety may introduce idiosyncratic toxicity risks absent in simpler pyrimidine derivatives.
Biological Activity
6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a pyrimidine core substituted with a difluoromethyl group and a thienyl moiety. This unique structure may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting specific enzymes and pathways involved in tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can be beneficial in treating diseases related to enzyme overactivity.
- Hormonal Modulation : Some derivatives of thienyl-pyrimidines have shown potential in modulating hormonal pathways, particularly in the context of LHRH receptor antagonism.
The mechanisms through which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Receptor Antagonism : The compound may function as an antagonist at certain hormone receptors, disrupting signaling pathways critical for tumor growth and metastasis.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Studies : A study demonstrated that thienopyrimidine derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines. These findings suggest that similar structural motifs could enhance the anticancer efficacy of this compound.
- Hormonal Modulation : In vivo studies showed that certain thieno[2,3-d]pyrimidines effectively suppressed plasma LH levels in animal models, indicating potential applications in hormone-related disorders .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol?
- Methodological Answer : The synthesis should prioritize regioselectivity and functional group compatibility. For example, thieno[2,3-d]pyrimidine derivatives are often synthesized via cyclization reactions using formic acid under reflux conditions (16–18 hours) to form the pyrimidine core, followed by functionalization of the thiophene moiety . Reaction intermediates must be characterized using techniques like NMR and HPLC to confirm purity (>98%) and structural integrity .
- Data Contradiction Note : Conflicting yields (e.g., 85% in literature vs. lower yields in practice) may arise from solvent polarity or temperature variations, necessitating iterative optimization using statistical design of experiments (DoE) .
Q. How can the molecular structure of this compound be reliably characterized?
- Methodological Answer : Combine X-ray crystallography (for solid-state conformation) with computational DFT calculations to validate bond lengths and angles. For example, single-crystal studies of analogous pyrimidine derivatives report mean C–C bond lengths of 0.004 Å and R-factor values ≤0.051, ensuring structural accuracy . Spectroscopic techniques (e.g., F NMR) are critical for confirming the difluoromethyl group’s position on the thienyl ring .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways in the synthesis of this compound?
- Methodological Answer : Employ quantum chemical reaction path searches (e.g., via density functional theory) to map energy barriers for key steps like cyclization or fluorination. ICReDD’s approach integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) by analyzing transition states and intermediates .
- Data Contradiction Note : Discrepancies between predicted and observed reaction outcomes (e.g., unexpected byproducts) may require recalibrating computational models with experimental activation energies .
Q. How can researchers resolve conflicting biological activity data for this compound in enzyme inhibition assays?
- Methodological Answer : Use dose-response curves and kinetic studies (e.g., IC determination) to distinguish true inhibition from assay artifacts. For example, thieno[2,3-d]pyrimidine derivatives with similar substituents show variability in antimicrobial activity (MIC ranges: 0.5–32 µg/mL), necessitating rigorous statistical validation (e.g., ANOVA) to account for biological replicates .
- Data Contradiction Note : Inconsistent results across cell lines or assay formats (e.g., fluorescence vs. radiometric assays) may reflect off-target effects, requiring orthogonal assays (e.g., SPR or ITC) .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) or preparative HPLC with chiral stationary phases can resolve stereoisomers or structurally similar byproducts. CRDC classifications highlight membrane technologies (RDF2050104) as critical for high-purity isolation, particularly for polar pyrimidine derivatives .
Q. How should researchers approach stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products. For hydrolytically sensitive compounds (e.g., difluoromethyl groups), buffer systems at pH 1.2 (gastric) and 7.4 (physiological) are essential to assess stability .
Cross-Disciplinary Methodologies
Q. What statistical methods are recommended for optimizing reaction conditions?
- Methodological Answer : Central composite design (CCD) or Box-Behnken models minimize experimental runs while evaluating factors like temperature, stoichiometry, and catalyst loading. For example, DoE applications in pyrimidine synthesis reduce optimization time by 40% compared to trial-and-error approaches .
Q. How can interdisciplinary approaches (e.g., computational + experimental) enhance mechanistic understanding?
- Methodological Answer : Integrate molecular dynamics simulations with in situ spectroscopy (e.g., FTIR) to track real-time reaction progress. ICReDD’s framework exemplifies this by using computational intermediates to guide experimental parameter selection, creating a feedback loop for iterative refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
